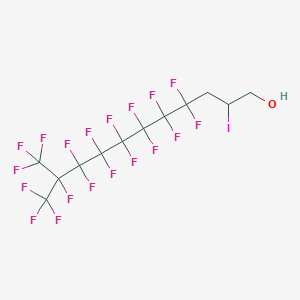
6-amino-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione
Overview
Description
6-amino-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione (hereafter referred to as 6AMPD) is a pyrimidine derivative that has been studied for its potential biomedical applications. Pyrimidines are a class of organic compounds that contain a ring of four nitrogen atoms and two carbon atoms. 6AMPD has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Scientific Research Applications
Pharmaceutical Research
This compound is a valuable precursor in the synthesis of various pharmacologically active molecules. Its structure is conducive to modifications that can lead to the development of new therapeutic agents. For instance, its pyrimidine ring can be functionalized to create derivatives with potential antiviral, antibacterial, or anti-inflammatory properties .
Agricultural Chemistry
In agriculture, derivatives of this compound could be explored for their potential use as growth promoters or pesticides. The amino group in the molecule provides a site for chemical reactions that could lead to products capable of enhancing plant resistance to diseases or pests .
Material Science
The compound’s molecular structure, which includes a phenyl ring, could be utilized in the design of organic semiconductors. These materials are of interest for their applications in electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells .
Environmental Science
Research into the environmental impact of this compound and its derivatives is crucial. It could involve studying its biodegradability, toxicity, and potential accumulation in ecosystems. Understanding these factors is essential for assessing the environmental safety of new chemicals before they are introduced into the market .
Biochemistry
In biochemistry, the compound’s reactivity could be harnessed to study enzyme-substrate interactions, particularly with enzymes that act on pyrimidine derivatives. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .
Analytical Chemistry
6-amino-3-methyl-1-phenylpyrimidine-2,4-dione: can serve as a standard or reference compound in chromatographic analyses. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods used in chemical analysis .
properties
IUPAC Name |
6-amino-3-methyl-1-phenylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-13-10(15)7-9(12)14(11(13)16)8-5-3-2-4-6-8/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMWMPFVPMZGTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364698 | |
| Record name | 6-Amino-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665118 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
42212-19-1 | |
| Record name | 6-Amino-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[1,2-c:3,4-c']dithiophene](/img/structure/B1622299.png)
![N-[2-(4-aminoanilino)-2-oxoethyl]benzenecarboxamide](/img/structure/B1622300.png)
![5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1622301.png)
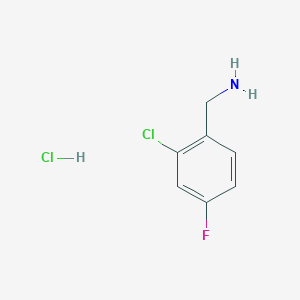
![1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene](/img/structure/B1622308.png)
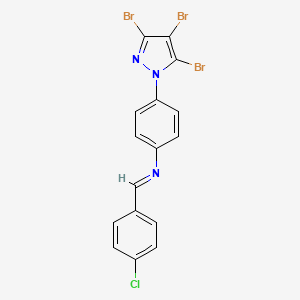
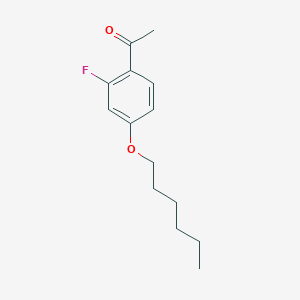


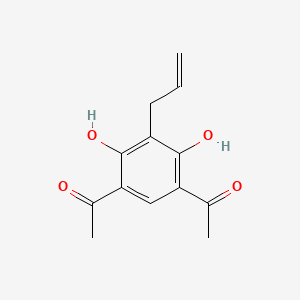
![2,5-Dichloro[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B1622317.png)

![[3,3,4,4,5,6,6,6-octafluoro-5-(trifluoromethyl)hexyl] Prop-2-enoate](/img/structure/B1622319.png)
